4-Anilinoquinazoline is a synthetic compound characterized by a quinazoline core with an aniline substituent at the 4-position. This structure is significant in medicinal chemistry, particularly in the development of targeted therapies for cancer. The quinazoline moiety is known for its ability to inhibit various kinases, making it a valuable scaffold for drug design aimed at treating diseases associated with aberrant kinase activity.
The chemical reactivity of 4-anilinoquinazoline primarily involves nucleophilic substitution and coupling reactions. It can undergo reactions such as:
These reactions are crucial for synthesizing derivatives with improved potency and selectivity against specific kinases.
4-Anilinoquinazoline and its derivatives exhibit significant biological activities, particularly as tyrosine kinase inhibitors. They have been shown to target key kinases involved in cancer progression, including:
These compounds have demonstrated antitumor properties in vitro and in vivo, promoting apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, such as blocking signaling pathways critical for cell proliferation and survival .
The synthesis of 4-anilinoquinazoline typically involves several key steps:
The primary applications of 4-anilinoquinazoline derivatives are in oncology as targeted therapies for cancers driven by mutations in kinase signaling pathways. They are being explored for:
Studies on the interactions of 4-anilinoquinazoline with its target proteins reveal insights into its mechanism of action. Molecular docking studies indicate that these compounds can bind effectively to the ATP-binding sites of kinases, leading to inhibition of their activity. These interactions are critical for understanding how modifications to the compound can enhance selectivity and potency against specific kinases .
Several compounds share structural similarities with 4-anilinoquinazoline, each exhibiting unique properties and biological activities. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Gefitinib | An anilinoquinazoline derivative | Selective inhibitor of EGFR |
| Erlotinib | Similar to gefitinib but with different side chains | Also targets EGFR; used in lung cancer therapy |
| Lapatinib | Dual inhibitor targeting EGFR and HER2 | Effective against HER2-positive breast cancer |
| Vandetanib | Inhibits both EGFR and VEGFR | Used for medullary thyroid carcinoma |
| Axitinib | Selective VEGFR inhibitor | Targets angiogenesis in various cancers |
Each compound's unique substitutions or structural modifications lead to different selectivity profiles and therapeutic applications, making them significant in the context of personalized medicine.
The quinazoline scaffold, a bicyclic aromatic heterocycle comprising fused benzene and pyrimidine rings, was first synthesized in 1895 by August Bischler and Lang through decarboxylation of quinazoline-2-carboxylic acid. This breakthrough laid the foundation for exploring quinazoline derivatives. In 1903, Siegmund Gabriel developed an alternative route using o-nitrobenzylamine reduction followed by formic acid condensation and oxidation, establishing a reproducible method for quinazoline synthesis.
Early synthetic innovations focused on functionalizing the quinazoline core. The Niementowski reaction (1907) became pivotal, enabling the preparation of 4-oxo-3,4-dihydroquinazolines via anthranilic acid and amide condensation. This method’s versatility is demonstrated by its adaptation to produce EGFR-inhibiting derivatives. Table 1 summarizes key historical synthetic milestones:
Table 1: Evolution of Quinazoline Synthesis
These methods enabled systematic exploration of quinazoline’s chemical space, setting the stage for 4-anilinoquinazoline derivatives.
4-Anilinoquinazoline rose to prominence through its role in kinase inhibition. The structural motif—comprising a quinazoline core substituted at position 4 with an aniline group—proved ideal for targeting ATP-binding pockets in tyrosine kinases. Key breakthroughs include:
Table 2: Approved 4-Anilinoquinazoline-Based Therapeutics
| Drug | Target(s) | Indication | Approval Year |
|---|---|---|---|
| Gefitinib | EGFR | NSCLC | 2002 |
| Erlotinib | EGFR | NSCLC, Pancreatic Cancer | 2004 |
| Lapatinib | EGFR/HER2 | HER2+ Breast Cancer | 2007 |
| Vandetanib | VEGFR-2, EGFR, RET | Medullary Thyroid Cancer | 2011 |
The scaffold’s adaptability stems from three features:
Recent applications extend beyond oncology. Quinazoline derivatives show antiviral activity against HCoV-OC43 and potential in Alzheimer’s disease via cholinesterase and β-amyloid inhibition, underscoring the scaffold’s versatility.
4-Anilinoquinazoline represents a heterocyclic aromatic compound belonging to the quinazoline family, characterized by its distinctive bicyclic structure incorporating both benzene and pyrimidine rings [1]. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-phenylquinazolin-4-amine, reflecting the presence of a phenyl group attached to the nitrogen atom at position 4 of the quinazoline ring system [1] [3]. The compound is registered under Chemical Abstracts Service number 34923-95-0, providing a unique identifier for chemical databases and regulatory documentation [1] [34].
The molecular formula C14H11N3 indicates the presence of fourteen carbon atoms, eleven hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 221.26 grams per mole [1] [34]. Alternative nomenclature systems recognize this compound as 4-quinazolinamine, N-phenyl-, emphasizing the amine functionality at the 4-position of the quinazoline core [3]. The International Chemical Identifier string InChI=1S/C14H11N3/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h1-10H,(H,15,16,17) provides a standardized representation of the molecular structure [1] [9].
The Simplified Molecular Input Line Entry System notation C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32 offers a linear representation of the molecular connectivity [1] [24]. The International Chemical Identifier Key MTSNDBYBIZSILH-UHFFFAOYSA-N serves as a hashed version of the International Chemical Identifier, facilitating rapid database searches and molecular identification [1] [9].
X-ray crystallographic studies of 4-anilinoquinazoline derivatives have revealed fundamental structural characteristics of this molecular class [32]. The quinazoline ring system demonstrates essential planarity, with the benzene and pyrimidine rings maintaining coplanar arrangements that facilitate optimal π-electron delocalization [15] [16]. Crystallographic analysis indicates that the nitrogen atom at position-1 of the quinazoline accepts hydrogen bonds from backbone amide groups in protein complexes, with typical donor-acceptor distances ranging from 2.786 to 3.863 angstroms [15] [32].
The aniline substituent at position-4 exhibits variable conformational behavior depending on substitution patterns and crystalline environment [32]. In cyclin-dependent kinase 2 complexes, the aniline group maintains essential coplanarity with the quinazoline ring system, while in p38 kinase structures, the aniline group adopts an out-of-plane orientation [32]. These conformational differences reflect the adaptability of the 4-anilinoquinazoline framework to diverse binding environments and contribute to its versatility as a pharmacophore [10] [32].
Intermolecular hydrogen bonding patterns in crystalline 4-anilinoquinazoline structures typically involve N—H⋯N and N—H⋯O interactions, forming centrosymmetric dimers and extended network architectures [15]. The centroid-centroid separations between adjacent aromatic rings range from 3.4113 to 3.9080 angstroms, indicating weak π-π stacking interactions that contribute to crystal stability [15] [37].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of 4-anilinoquinazoline [7] [12]. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals for the quinazoline aromatic protons in the range of 8.50-8.90 parts per million, reflecting the electron-deficient nature of the pyrimidine ring system [7] [20]. The aniline protons appear as multiplets in the 7.0-7.9 parts per million region, with coupling patterns dependent on substitution patterns [7] [12].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the quinazoline carbon atoms, with C-2 appearing around 157-158 parts per million and C-4 observed near 156-157 parts per million [7] [17]. The aromatic carbon signals of the aniline ring typically appear between 120-140 parts per million, while the quaternary carbon atoms of the quinazoline system exhibit chemical shifts in the 110-160 parts per million range [7] [27].
Two-dimensional nuclear magnetic resonance techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, provide crucial information for structural assignment and confirmation of connectivity patterns [30]. Nuclear Overhauser Effect spectroscopy experiments facilitate the determination of spatial relationships between protons and confirm stereochemical assignments in substituted derivatives [30].
4-Anilinoquinazoline exhibits tautomeric behavior involving the nitrogen atoms within the quinazoline ring system [23] [26]. Computational studies using semiempirical molecular orbital methods have identified three primary tautomeric forms, designated as forms A, B, and C, with protonation occurring at different nitrogen positions [23]. Tautomer B, featuring double bonds at N1=C2 and C4=C9 positions, represents the most thermodynamically stable configuration, with an energy difference of 3.32-8.05 kilocalories per mole compared to alternative forms [23].
Dynamic nuclear magnetic resonance studies at coalescence temperatures reveal rapid hydrogen exchange between endocyclic nitrogen atoms, indicating facile tautomeric interconversion [17] [26]. The tautomeric equilibrium is influenced by solvent polarity, with polar aprotic solvents favoring specific tautomeric forms [27]. Temperature-dependent nuclear magnetic resonance experiments have enabled the calculation of activation energies and thermodynamic parameters for tautomeric interchange processes [26] [28].